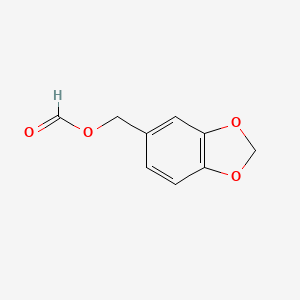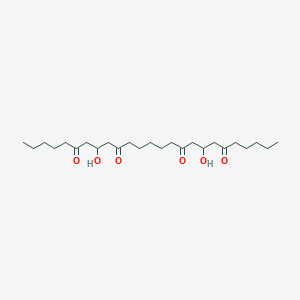
8,18-Dihydroxypentacosane-6,10,16,20-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,18-Dihydroxypentacosane-6,10,16,20-tetrone is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,18-Dihydroxypentacosane-6,10,16,20-tetrone typically involves multi-step organic reactions. One common method includes the oxidation of a precursor molecule, such as pentacosane, using strong oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired hydroxyl and ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
8,18-Dihydroxypentacosane-6,10,16,20-tetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in polyhydroxylated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of polyhydroxylated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
8,18-Dihydroxypentacosane-6,10,16,20-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8,18-Dihydroxypentacosane-6,10,16,20-tetrone involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In biological systems, this compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacosane-6,10,16,20-tetrone: Lacks the hydroxyl groups present in 8,18-Dihydroxypentacosane-6,10,16,20-tetrone, resulting in different chemical reactivity and applications.
Naphthalenetetracarboxylic diimide: A structurally different compound with similar applications in materials science and chemistry.
Uniqueness
This compound is unique due to its combination of hydroxyl and ketone groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to biological research.
Propriétés
Numéro CAS |
83662-93-5 |
|---|---|
Formule moléculaire |
C25H44O6 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
8,18-dihydroxypentacosane-6,10,16,20-tetrone |
InChI |
InChI=1S/C25H44O6/c1-3-5-8-12-20(26)16-24(30)18-22(28)14-10-7-11-15-23(29)19-25(31)17-21(27)13-9-6-4-2/h24-25,30-31H,3-19H2,1-2H3 |
Clé InChI |
FBUYAFWYGOFFSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


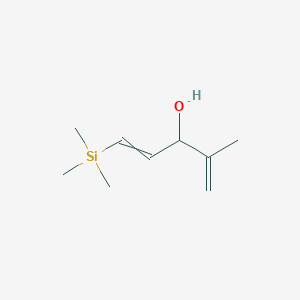
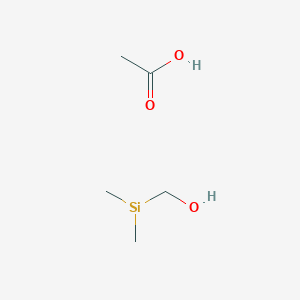

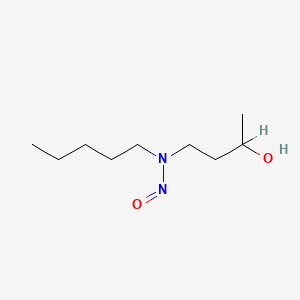
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
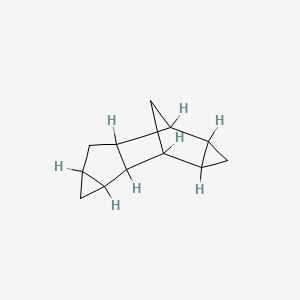
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
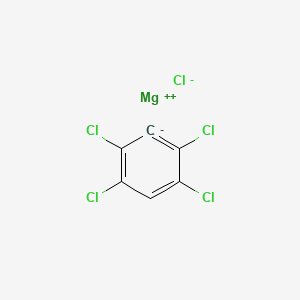

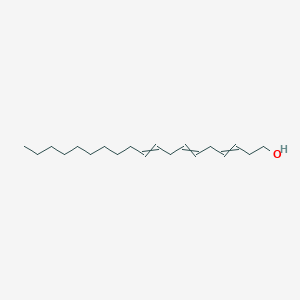
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
